molecular formula C20H21NO6 B14660603 Acetonitrile;benzene-1,4-diol CAS No. 51528-69-9

Acetonitrile;benzene-1,4-diol

Cat. No.: B14660603
CAS No.: 51528-69-9
M. Wt: 371.4 g/mol
InChI Key: RFNMJUSUEIXCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetonitrile;benzene-1,4-diol is a compound that combines acetonitrile, a simple organic nitrile, with benzene-1,4-diol, also known as hydroquinone. Acetonitrile is a colorless liquid with the chemical formula CH₃CN, commonly used as a solvent in organic synthesis. Benzene-1,4-diol is an aromatic organic compound with the chemical formula C₆H₄(OH)₂, known for its applications in photography, cosmetics, and as a reducing agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Acetonitrile: Acetonitrile is primarily produced as a byproduct in the manufacture of acrylonitrile.

    Benzene-1,4-diol: Benzene-1,4-diol can be synthesized through several methods, including the reduction of quinone or the hydroxylation of phenol.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzene-1,4-diol undergoes oxidation to form 1,4-benzoquinone.

    Reduction: Benzene-1,4-diol can be reduced to form hydroquinone derivatives.

    Substitution: Acetonitrile can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, ferric chloride.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products

    Oxidation: 1,4-benzoquinone.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted acetonitrile derivatives.

Properties

CAS No.

51528-69-9

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

acetonitrile;benzene-1,4-diol

InChI

InChI=1S/3C6H6O2.C2H3N/c3*7-5-1-2-6(8)4-3-5;1-2-3/h3*1-4,7-8H;1H3

InChI Key

RFNMJUSUEIXCCC-UHFFFAOYSA-N

Canonical SMILES

CC#N.C1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.